Ethyl 1-(3-carboxypyridin-4-YL)isonipecotate
Overview
Description
Ethyl 1-(3-carboxypyridin-4-YL)isonipecotate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method that involves several steps, and it has been found to have a mechanism of action that influences biochemical and physiological processes in the body. In
Mechanism of Action
The mechanism of action of Ethyl 1-(3-carboxypyridin-4-YL)isonipecotate involves its interaction with specific receptors in the body. This compound has been found to bind to the CB1 and CB2 receptors, which are part of the endocannabinoid system. This interaction results in the modulation of various biochemical and physiological processes in the body, including inflammation, pain, and appetite.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to have anti-inflammatory and antioxidant properties. It has also been found to have analgesic effects, which make it a potential therapeutic agent for pain management. In addition, it has been found to have an effect on appetite, making it a potential treatment for conditions such as anorexia.
Advantages and Limitations for Lab Experiments
One advantage of using Ethyl 1-(3-carboxypyridin-4-YL)isonipecotate in lab experiments is its potential as a therapeutic agent for various diseases. In addition, its anti-inflammatory and antioxidant properties make it a potential treatment for conditions such as arthritis and neurodegenerative diseases. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in humans.
Future Directions
There are several future directions for research on Ethyl 1-(3-carboxypyridin-4-YL)isonipecotate. One area of research is the development of novel therapeutic agents based on this compound. In addition, further studies are needed to determine the safety and efficacy of this compound in humans. Another area of research is the development of new materials based on this compound, which could have potential applications in various fields, including electronics and energy storage.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various scientific fields. Its synthesis method involves several steps, and it has been found to have a mechanism of action that influences biochemical and physiological processes in the body. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for research on this compound, including the development of novel therapeutic agents and new materials.
Scientific Research Applications
Ethyl 1-(3-carboxypyridin-4-YL)isonipecotate has been found to have potential applications in various scientific fields. In medicinal chemistry, this compound has been studied for its potential as a therapeutic agent for various diseases, including cancer, diabetes, and neurological disorders. In addition, it has been found to have anti-inflammatory and antioxidant properties. In the field of materials science, this compound has been studied for its potential as a building block for the synthesis of novel materials.
Safety and Hazards
Ethyl isonipecotate, a compound similar to Ethyl 1-(3-carboxypyridin-4-YL)isonipecotate, is classified as a combustible liquid that causes skin and eye irritation. It may also cause respiratory irritation . It’s recommended to handle it with protective gloves/clothing/eye protection/face protection and to use it only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4-(4-ethoxycarbonylpiperidin-1-yl)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-2-20-14(19)10-4-7-16(8-5-10)12-3-6-15-9-11(12)13(17)18/h3,6,9-10H,2,4-5,7-8H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMBJCAGCDUBQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C=NC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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